molecular formula C9H11N3S2 B1276861 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol CAS No. 451501-84-1

4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1276861
CAS No.: 451501-84-1
M. Wt: 225.3 g/mol
InChI Key: KHQDANCRFUXMJI-UHFFFAOYSA-N
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Description

4-Propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CAS 451501-84-1) is a versatile 1,2,4-triazole derivative supplied as a solid for research applications. This compound features a triazole core substituted with a propyl group, a thiophene ring, and a thione-thiol tautomeric group, giving it a molecular formula of C 9 H 11 N 3 S 2 and a molecular weight of 225.33 g/mol . Its primary research value lies in its role as a key synthon in "click chemistry," particularly in catalyst-free thiol-epoxy reactions for synthesizing vicinal amino alcohols with thioether bridges . The regiospecific ring-opening of epoxides with this triazole thiol proceeds efficiently under mild conditions according to Krasusky's rule, making it valuable for creating polymers, materials with programmed properties, and biologically active compounds . The compound's reactivity is characterized by S-alkylation when reacted with alkyl halides . Researchers have synthesized it with high yield (84%) through cyclization, characterized by a melting point of 135°C and definitive analytical data including 1 H NMR, 13 C NMR, and HRMS . As a derivative of 1,2,4-triazole-3-thione, it holds significant potential for developing novel bioactive molecules, as this structural motif is well-known in medicinal chemistry . Attention: This product is for research use only. It is not intended for human or veterinary, diagnostic, or therapeutic use.

Properties

IUPAC Name

4-propyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h3-4,6H,2,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQDANCRFUXMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407461
Record name 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451501-84-1
Record name 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Hydrazine and Isothiocyanate Intermediates

One widely reported method involves the cyclization of hydrazine derivatives with phenylisothiocyanate or related isothiocyanates, followed by intramolecular heterocyclization to form the triazole ring with the thiol substituent.

  • Stepwise Process:

    • Preparation of hydrazine derivatives from appropriate precursors such as esters or acids.
    • Nucleophilic addition of phenylisothiocyanate to hydrazine to form thiosemicarbazide intermediates.
    • Cyclization under alkaline conditions to yield the 1,2,4-triazole-3-thiol core.
    • Substitution reactions to introduce the propyl group at the 4-position and thien-2-yl at the 5-position.
  • Reaction Conditions:

    • Alkaline media (e.g., sodium hydroxide or potassium hydroxide).
    • Solvents such as ethanol, water, or mixtures.
    • Reflux temperatures for several hours to ensure complete cyclization.
  • Research Findings:

    • The use of hydrazinolysis and subsequent cyclization yields high purity triazole-thiol compounds.
    • Structural confirmation is achieved by elemental analysis, IR, and NMR spectroscopy.
    • Molecular docking studies confirm biological activity potential (e.g., kinase inhibition) of synthesized derivatives.

Nucleophilic Substitution on Preformed Triazole-Thiol

Another approach involves direct alkylation of the thiol group on a preformed 4-amino-5-thien-2-yl-4H-1,2,4-triazole-3-thiol with alkyl halides such as 1-bromopropane to introduce the propyl substituent at the 4-position.

  • Typical Procedure:

    • Dissolve 4-amino-5-thien-2-yl-4H-1,2,4-triazole-3-thiol in an alcoholic solvent (e.g., isopropanol).
    • Add sodium hydroxide to generate the thiolate anion.
    • Introduce 1-bromopropane under stirring.
    • Heat the mixture under reflux or use microwave irradiation to accelerate the reaction.
    • Isolate the product by filtration and recrystallization.
  • Microwave-Assisted Synthesis:

    • Microwave irradiation at ~165 °C, pressure ~12 bar, and power ~540 W for 30-45 minutes enhances yield and reduces reaction time.
    • Gas chromatography-mass spectrometry (GC-MS) confirms reaction completion and product purity.

Comparative Table of Preparation Methods

Method Key Reactants Conditions Advantages Yield & Purity References
Hydrazine + Phenylisothiocyanate Cyclization Hydrazine derivatives, phenylisothiocyanate Reflux in ethanol/water, alkaline media, several hours High purity, well-established Moderate to high yields, confirmed by NMR/IR
Nucleophilic Substitution (Alkylation) 4-amino-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, 1-bromopropane Reflux in isopropanol with NaOH or microwave irradiation (165 °C, 540 W, 30-45 min) Fast, efficient, microwave-assisted High yield, rapid reaction completion
Coupling with Cephalosporanic Acid Derivatives Mercapto-pyrazolyltriazole, 7-aminocephalosporanic acid pH 6.4 phosphate buffer, 50-70 °C, 6-12 h Useful for complex derivatives Moderate yield, requires purification

Detailed Research Findings

  • Microwave Synthesis Efficiency: Studies demonstrate that microwave-assisted alkylation significantly reduces reaction time from hours to minutes while maintaining high product purity (>95%) as verified by GC-MS and chromatographic techniques.

  • Structural Confirmation: The synthesized this compound compounds are characterized by:

    • IR spectroscopy showing characteristic thiol and triazole peaks.
    • $$^{1}H$$ NMR confirming the propyl and thienyl substituents.
    • Elemental analysis consistent with theoretical composition.
  • Reaction Optimization: Parameters such as pH (6-8), temperature (50-70 °C for conventional, 165 °C for microwave), solvent choice (polar solvents like ethanol, isopropanol), and base concentration are critical for maximizing yield and minimizing by-products.

  • Biological Activity Correlation: Molecular docking studies indicate that the presence of the propyl and thienyl groups enhances binding affinity to biological targets such as kinases and enzymes, highlighting the importance of precise synthetic control.

Summary and Recommendations

The preparation of this compound is effectively achieved by:

  • Cyclization of hydrazine derivatives with isothiocyanates under alkaline reflux.
  • Subsequent nucleophilic substitution (alkylation) of the thiol group with propyl halides, preferably under microwave irradiation for efficiency.
  • Careful control of reaction parameters (pH, temperature, solvent, base) is essential for high yield and purity.

Microwave-assisted synthesis emerges as a superior method for rapid and clean preparation. The choice of method depends on available equipment and desired scale.

This article consolidates diverse, reliable research findings and experimental data, providing an authoritative resource on the preparation of this compound.

Scientific Research Applications

Antimicrobial Activity

  • Antifungal Properties :
    • Compounds containing the 1,2,4-triazole ring, including 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, have demonstrated significant antifungal activity. For instance, derivatives of 1,2,4-triazoles have been shown to exhibit enhanced antifungal effects against various strains such as Aspergillus and Fusarium species. The incorporation of thiol groups has been linked to improved efficacy compared to traditional antifungal agents .
  • Antibacterial Activity :
    • The compound has also been evaluated for its antibacterial properties. Studies indicate that triazole derivatives can exhibit potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Anticancer Potential

Recent research highlights the role of mercapto-substituted 1,2,4-triazoles in cancer therapy. These compounds exhibit chemopreventive and chemotherapeutic effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Neuroprotective Effects

Triazole derivatives have been studied for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases by acting as antioxidants or by modulating neurotransmitter systems. This area is still under exploration but shows promise for future applications .

Fungicides

The compound's antifungal properties extend its use as a potential agricultural fungicide. Its effectiveness against phytopathogenic fungi makes it a candidate for developing new fungicides that could replace or supplement existing chemical treatments. Studies have shown that certain triazole derivatives outperform traditional fungicides in inhibiting fungal growth .

Plant Growth Regulators

Some research suggests that triazole compounds can act as plant growth regulators, influencing plant morphology and growth patterns. This application is particularly relevant in enhancing crop yields and resilience against environmental stressors .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus0.5
5-(pyrazin-2-yl)-triazole derivativeEscherichia coli2
Sulfonamide-triazole derivativeFusarium oxysporum0.01

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
Mercapto-substituted triazoleBreast Cancer10Induction of apoptosis
Triazole derivative with phenyl groupLung Cancer5Inhibition of cell proliferation

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against Fusarium species. The results showed that compounds with thiol groups had significantly lower MIC values compared to control substances, indicating enhanced antifungal potential due to structural modifications .

Case Study 2: Antibacterial Screening

In another investigation, a series of triazole derivatives were synthesized and tested against MRSA strains. The most potent compound exhibited an MIC value significantly lower than that of vancomycin, showcasing the potential for developing new antibiotics from this chemical class .

Biological Activity

4-Propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CAS No. 451501-84-1) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N3S2, with a molecular weight of 225.34 g/mol. The compound features a triazole ring substituted with a thiol group and a propyl-thienyl moiety, contributing to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H11N3S2
Molecular Weight225.34 g/mol
CAS Number451501-84-1
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of thienyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with propyl isothiocyanate. This method allows for the introduction of the thiol group at the triazole position effectively.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

Antimicrobial Activity

A study on S-substituted derivatives of triazole compounds found that at a concentration of 125 µg/mL, derivatives exhibited antimicrobial activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 µg/mL .

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)MBCK (µg/mL)
Escherichia coli31.25 - 62.562.5 - 125
Staphylococcus aureus31.25 - 62.562.5 - 125
Pseudomonas aeruginosa31.25 - 62.562.5 - 125
Candida albicans31.25 - 62.562.5 - 125

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific biomolecules through the thiol group. This interaction can inhibit key enzymes or disrupt cellular processes in target organisms.

Antifungal Properties

The compound's antifungal activity has been highlighted in studies focusing on the inhibition of cytochrome P450-dependent enzymes involved in ergosterol biosynthesis in fungi . This mechanism is critical as it targets a pathway essential for fungal cell membrane integrity.

Case Studies

  • Antimicrobial Screening : A comprehensive study evaluated various derivatives of triazoles for their antimicrobial properties, indicating that modifications to the sulfur atom did not significantly alter activity levels among derivatives .
  • Cytotoxicity Evaluation : Research on related triazole compounds demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, and how is its structure confirmed?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution or heterocyclization reactions. For example, alkylation of precursor thiols (e.g., 4-phenyl-5-(thiophen-2-yl)-1,2,4-triazole-3-thiol) with propyl halides in basic media (e.g., NaOH) yields the target compound. Microwave-assisted synthesis has also been employed to enhance reaction efficiency .
  • Characterization : Structural confirmation relies on elemental analysis, 1^1H-NMR, 13^{13}C-NMR, IR spectroscopy, and LC-MS. Key spectral markers include:

  • NMR : A singlet for the triazole proton (~δ 13.5 ppm) and multiplet signals for the thiophene and propyl groups.
  • IR : Stretching vibrations for S-H (~2550 cm1^{-1}) and C=N (~1600 cm1^{-1}) .

Q. What are common derivatives of this compound, and how are they prepared?

  • Derivatives : S-alkylated, acylated, and Mannich base derivatives are frequently synthesized. For instance:

  • S-Alkylation : Reacting the thiol with alkyl halides (e.g., 1-iodobutane) in ethanol under reflux.
  • Acylation : Using acetyl chloride in diethyl ether to introduce acetyl groups.
  • Mannich Bases : Condensation with formaldehyde and secondary amines .
    • Applications : These derivatives are explored for enhanced bioavailability or targeted biological activity .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar triazoles?

  • Key Techniques :

  • Chromatography (HPLC/LC-MS) : Resolves retention time differences caused by the propyl and thiophene substituents.
  • X-ray Crystallography : Provides definitive confirmation of molecular geometry (limited availability).
  • DFT Calculations : Predict vibrational frequencies and NMR chemical shifts for comparison with experimental data .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

  • Variables :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics.
  • Temperature : Microwave irradiation reduces reaction time (e.g., 30 minutes vs. 6 hours for conventional heating) .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency.
    • Case Study : Microwave synthesis of analogous triazoles achieved ~85% yield vs. ~60% with traditional methods .

Q. What computational approaches are used to predict the compound’s physicochemical and electronic properties?

  • Methods : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis set calculates:

  • Molecular Geometry : Bond lengths/angles (e.g., S-C bond: ~1.75 Å).
  • HOMO-LUMO Energy Gap : Predicts reactivity (e.g., ΔE = ~4.2 eV for thiol form).
  • NMR Chemical Shifts : Matches experimental 1^1H/13^{13}C data within ±0.3 ppm .
    • Software : Gaussian 09 or ORCA for simulations; VMD for visualization.

Q. How can contradictions in biological activity data (e.g., varying IC50_{50} values) be resolved?

  • Strategies :

  • Assay Standardization : Control solvent effects (DMSO vs. aqueous buffer).
  • ADME/Tox Profiling : Evaluate metabolic stability (e.g., CYP450 interactions) and membrane permeability (PAMPA assay) .
  • Molecular Docking : Compare binding modes with target proteins (e.g., kinase inhibitors) to identify critical interactions (e.g., hydrogen bonding with thiol group) .

Q. What mechanistic insights explain byproduct formation during alkylation reactions?

  • Pathways :

  • Disulfide Formation : Oxidation of thiol intermediates under aerobic conditions.
  • Over-Alkylation : Excess alkyl halide leads to dialkylated byproducts.
    • Mitigation :
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation.
  • Stoichiometry Control : Limit alkyl halide to 1.1 equivalents .

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